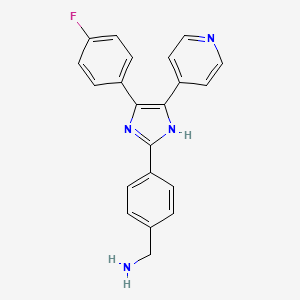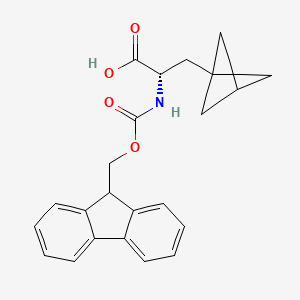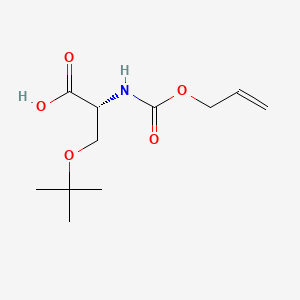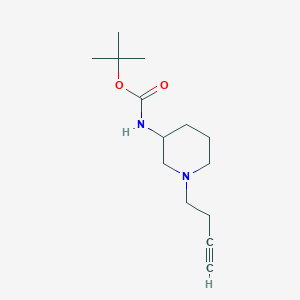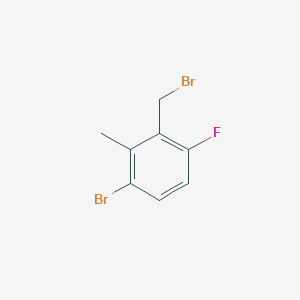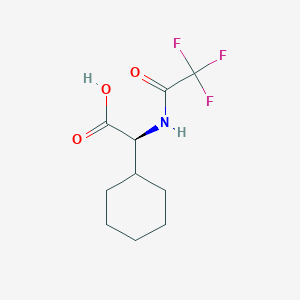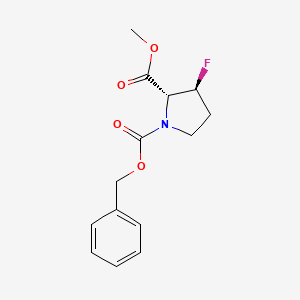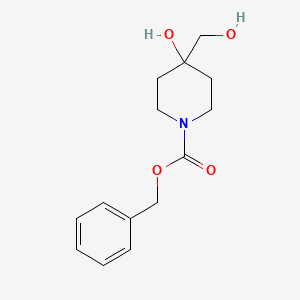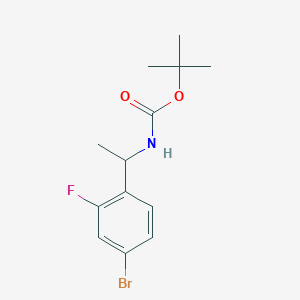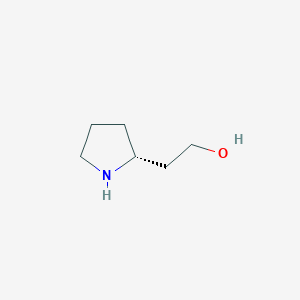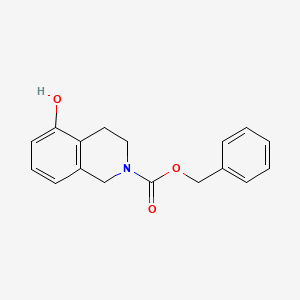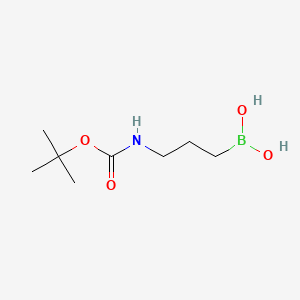
(3-((tert-Butoxycarbonyl)amino)propyl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-((tert-Butoxycarbonyl)amino)propyl)boronic acid is a boronic acid derivative that features a tert-butoxycarbonyl-protected amino group. Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions such as the Suzuki-Miyaura coupling. The tert-butoxycarbonyl group serves as a protecting group for the amino functionality, making this compound useful in various synthetic applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-((tert-Butoxycarbonyl)amino)propyl)boronic acid typically involves the following steps:
Protection of the Amino Group: The amino group is protected using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile.
Boronic Acid Formation: The protected amino compound is then subjected to hydroboration, where a boron-hydrogen bond is added across an alkene or alkyne to form the boronic acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale versions of the synthetic routes mentioned above, with optimizations for yield and purity. This could include continuous flow processes and the use of automated reactors to ensure consistent quality and efficiency.
化学反応の分析
Types of Reactions
(3-((tert-Butoxycarbonyl)amino)propyl)boronic acid can undergo several types of chemical reactions:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds and is facilitated by palladium catalysts.
Protodeboronation: This reaction involves the removal of the boronic acid group, often using radical approaches.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Common reagents include palladium catalysts and bases such as potassium carbonate.
Protodeboronation: Reagents such as hydrogen peroxide or radical initiators are used under mild conditions.
Major Products
Suzuki-Miyaura Coupling: The major products are biaryl compounds or other carbon-carbon bonded structures.
Protodeboronation: The major product is the corresponding hydrocarbon, with the boronic acid group removed.
科学的研究の応用
(3-((tert-Butoxycarbonyl)amino)propyl)boronic acid has several applications in scientific research:
Organic Synthesis: Used in the synthesis of complex organic molecules through coupling reactions.
Medicinal Chemistry: Potential use in the development of boron-containing drugs due to its ability to form stable complexes with biological molecules.
Material Science: Utilized in the creation of boron-containing polymers and materials with unique properties.
作用機序
The mechanism of action for (3-((tert-Butoxycarbonyl)amino)propyl)boronic acid in reactions such as the Suzuki-Miyaura coupling involves the following steps:
Oxidative Addition: The palladium catalyst forms a complex with the boronic acid and the halide substrate.
Transmetalation: The boronic acid transfers its organic group to the palladium complex.
Reductive Elimination: The final product is formed, and the palladium catalyst is regenerated.
類似化合物との比較
Similar Compounds
(Tert-butoxycarbonyl)aminoethylboronic acid: Similar structure but with an ethyl group instead of a propyl group.
(Tert-butoxycarbonyl)aminomethylboronic acid: Similar structure but with a methyl group instead of a propyl group.
Uniqueness
(3-((tert-Butoxycarbonyl)amino)propyl)boronic acid is unique due to its specific chain length and the presence of both a boronic acid and a protected amino group. This combination allows for selective reactions and the formation of complex molecules that are not easily accessible with other compounds .
特性
IUPAC Name |
3-[(2-methylpropan-2-yl)oxycarbonylamino]propylboronic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18BNO4/c1-8(2,3)14-7(11)10-6-4-5-9(12)13/h12-13H,4-6H2,1-3H3,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYUCJSZBEHWOJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(CCCNC(=O)OC(C)(C)C)(O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18BNO4 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.05 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
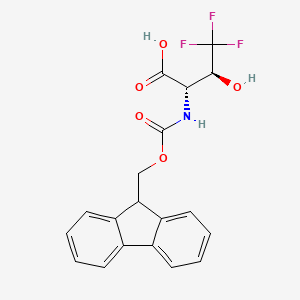
![N-(6-aminohexyl)-5-[(Z)-(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide](/img/structure/B8147848.png)
![7-[3-[4-(4-Aminobutyl)piperazin-1-yl]propoxy]-4-(2,4-dichloro-5-methoxyanilino)-6-methoxyquinoline-3-carbonitrile](/img/structure/B8147863.png)
